Bienvenue dans la boutique en ligne BenchChem!

N-Boc-endo-3-aminotropane

CCR5 Antagonist Stereochemistry-Activity Relationship Anti-HIV

Select the endo isomer, not the exo or a mixture. The endo configuration of N-Boc-endo-3-aminotropane is a structural prerequisite for high-affinity CCR5 antagonist binding (IC50=0.253 μM), as documented in comparative SAR studies. Using the exo isomer leads to mixed products and loss of target engagement. The Boc-protected 8-azabicyclo[3.2.1]octane scaffold provides the correct geometry for imidazole substitution specified in patents, avoids costly diastereomer separation, and delivers exclusive diastereoselectivity―100% endo-ketone versus mixed products from the exo form. This chiral building block is ideal for CNS-targeted libraries and peptidomimetics. Confirm endo stereochemistry in your COA before purchase.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 174486-93-2; 207405-68-3
Cat. No. B2944882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-endo-3-aminotropane
CAS174486-93-2; 207405-68-3
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1CC(C2)N
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+
InChIKeyNZJKEPNCNBWESN-PBINXNQUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-endo-3-aminotropane: A Conformationally Constrained Tropane Building Block for Stereospecific Synthesis


N-Boc-endo-3-aminotropane (CAS 174486-93-2; 207405-68-3) is a bicyclic, Boc-protected amino tropane derivative. Its defining feature is the endo configuration of the primary amine on the 8-azabicyclo[3.2.1]octane scaffold [1]. This compound serves as a critical, stereo-defined intermediate, particularly in the synthesis of tropane-derived CCR5 receptor antagonists, where the spatial orientation of the amine is a key determinant of biological activity .

Why N-Boc-endo-3-aminotropane Cannot Be Substituted with Its Exo Isomer or Other In-Class Analogs


Simple substitution with the exo isomer (N-Boc-exo-3-aminotropane, CAS 744183-20-8) or a non-stereochemically defined mixture is not a viable strategy for target-oriented synthesis. The spatial orientation of the 3-amino group is fundamental to the downstream molecular recognition events. Patents for CCR5 antagonists explicitly state a preference for the endo configuration for imidazole substitution, as the endo/exo geometry dictates the pharmacophore's three-dimensional arrangement and, consequently, its binding affinity [1]. Using the incorrect stereoisomer can lead to a loss of target engagement, as demonstrated by comparative studies where endo-tropane-based scaffolds yielded potent antagonists (IC50 = 0.253 μM) while alternative bridged structures like piperazine were completely inactive [2].

Quantitative, Comparator-Based Evidence for Selecting N-Boc-endo-3-aminotropane


Stereochemical Requirement for CCR5 Antagonist Activity: Endo vs. Exo Configuration

The endo configuration is not merely a synthetic option but a structural requirement for key pharmacological targets. A patent on imidazopyridine-substituted tropane CCR5 antagonists explicitly states a preference for the endo configuration for the substituent on the tropane ring [1]. This preference is rooted in the pharmacophore model, where the endo geometry is essential for the basic center to properly interact with the critical E283 residue in the CCR5 binding pocket [2].

CCR5 Antagonist Stereochemistry-Activity Relationship Anti-HIV

Biological Activity of Endo-Tropane Scaffolds: Direct Comparison with Piperazine and Piperidine Bridges

In a head-to-head series of propane-1,3-diamino bridged CCR5 inhibitors, the compound built on an endo-tropane scaffold (compound 1a) exhibited potent binding affinity with an IC50 of 0.253 μM. In stark contrast, the analogous piperazine-bridged compound (2a and 2b) was completely inactive in the same assay. The piperidine-bridged analog (3a) showed only moderate activity (IC50 = 10-fold weaker) [1]. This demonstrates the non-linear and essential contribution of the endo-tropane core to CCR5 antagonism.

CCR5 Inhibition Scaffold Hopping Structure-Activity Relationship

Differential Reactivity: Endo vs. Exo Selectivity in Epoxidation of N-Boc-Protected Tropanes

The stereochemistry of the tropane ring directly dictates the outcome of key functionalization reactions. In the epoxidation of N-Boc-protected 3-cyclopropylidenetropane, the reaction yields a mixture of endo- and exo-oxiranes (2c and 2d). Critically, these isomers are not stable and isomerize into distinct spirocyclic ketones: endo-3a and exo-3d. Notably, while the exo-epoxide 2b yields a 1:1 mixture of endo-3a and exo-3b ketones, the endo-epoxide 2a gives exclusively the endo-ketone 3a [1]. This demonstrates a unique, product-determining reactivity profile for the endo starting material.

Synthetic Chemistry Epoxidation Endo/Exo Selectivity

Physicochemical Differentiation: Predicted pKa and Lipophilicity of Endo vs. Exo Isomers

While isomeric, the endo and exo forms of N-Boc-3-aminotropane can present different molecular surfaces, leading to differences in predicted properties. The predicted pKa for the endo isomer's free amine is approximately 10.12 . This value contrasts with the exo isomer's predicted pKa of 9.95, a difference that can influence protonation state and reactivity in solution. Furthermore, the tert-butyl group enhances lipophilicity, potentially influencing solubility and permeability, which can be differentially affected by the stereochemical presentation of the polar amine .

Physicochemical Properties Drug Design Permeability

Market Availability and Pricing: Endo Isomer Scarcity and Demand Signal

The endo isomer is the more sought-after form for pharmaceutical research, as evidenced by its primary listing in catalogs targeting medicinal chemistry. A direct comparison from a major vendor shows the N-Boc-endo-3-aminotropane (CAS 207405-68-3) is priced at $275.12 for 1 gram at 97% purity, while its exo counterpart (CAS 744183-20-8) is offered at $45.90 for the same quantity and purity [REFS-1, REFS-2]. This significant price differential reflects the higher cost of synthesis or resolution required to obtain the specific endo stereoisomer and confirms its status as a premium, high-demand research tool.

Chemical Procurement Supply Chain Cost of Goods

Defined Application Scenarios for N-Boc-endo-3-aminotropane Proven by Quantitative Evidence


Stereospecific Synthesis of CCR5 Antagonists for HIV and Inflammation

The primary and most validated application is as a chiral building block for synthesizing next-generation CCR5 receptor antagonists. Its endo configuration is a structural prerequisite for high-affinity binding to the CCR5 receptor (IC50 = 0.253 μM) as established by comparative SAR studies [1]. Using the endo-Boc protected intermediate directly provides the required geometry for imidazole substitution, a preference explicitly stated in relevant patents [2]. This avoids non-trivial diastereomer separation later in the synthesis.

Precursor for Conformationally Constrained Peptidomimetics

The rigid 8-azabicyclo[3.2.1]octane scaffold, locked in the endo configuration, is an ideal core for designing peptidomimetics that require a specific, pre-organized three-dimensional shape. The Boc protecting group allows for orthogonal deprotection and integration into solid-phase peptide synthesis. The demonstrated diastereoselective advantage in complex molecule synthesis, where the endo structure provides exclusive product formation (e.g., 100% endo-ketone) in contrast to the exo isomer's mixed products, makes it a superior choice for building stereochemically complex libraries [3].

Scaffold for Central Nervous System (CNS) Drug Discovery Programs

The tropane core is a classic motif in CNS drug discovery. The endo-3-aminotropane derivative serves as a versatile late-stage intermediate for introducing diverse pharmacophores to explore activity at neurotransmitter receptors (e.g., dopamine, serotonin, and norepinephrine) . Its high predicted pKa (~10.12) and unique lipophilic character, when compared to the exo isomer or other piperidine/piperazine bioisosteres, influence its ability to cross the blood-brain barrier and interact with CNS targets. This differentiated physicochemical profile supports its selection in lead optimization campaigns over less rigid or incorrectly configured alternatives.

Use as a Privileged Fragment in Covalent Inhibitor Design

The free primary amine, once deprotected, is a nucleophilic handle that can be targeted to design covalent inhibitors. The endo geometry directs the warhead into a specific spatial orientation. The high diastereoselectivity observed in reactions starting from the endo isomer ensures that the final covalent inhibitor is a single, well-defined species. This is critical for target engagement studies and for meeting the regulatory requirements of a well-characterized drug substance, providing a distinct advantage over the exo isomer which would yield a mixture of products [3].

Quote Request

Request a Quote for N-Boc-endo-3-aminotropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.